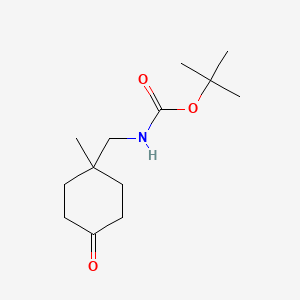

![molecular formula C15H16N2O4S B2529015 乙基(2Z)-2-[3-(2-苯胺基-2-氧代乙基)-4-氧代-1,3-噻唑烷-2-亚甲基]乙酸酯 CAS No. 735335-60-1](/img/structure/B2529015.png)

乙基(2Z)-2-[3-(2-苯胺基-2-氧代乙基)-4-氧代-1,3-噻唑烷-2-亚甲基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

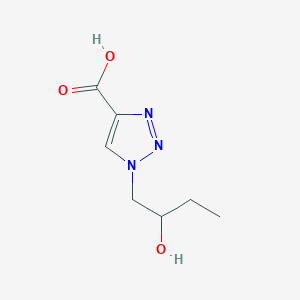

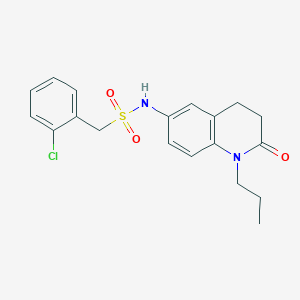

The compound of interest, ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate, is a thiazolidine derivative, which is a class of compounds known for their biological activities and potential pharmaceutical applications. The thiazolidine core is a feature in various compounds with diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been explored in several studies. One method involves the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate (DEAD) in acetic acid with prolonged reflux. Alternative approaches include reactions between thiosemicarbazones, 2-arylidenemalononitriles, and DEAD under conventional conditions or microwave irradiation, and a one-pot three-component reaction involving thiosemicarbazone derivatives, ylidene, and DEAD. These methods have been shown to yield thiazolinone adducts in good to excellent yields, demonstrating the versatility and efficiency of synthesizing thiazolidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex and is often studied using various spectroscopic techniques. For instance, a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was synthesized and its structure was elucidated using NMR, FT-IR, and FT-Raman analysis. Additionally, density functional theory (DFT) calculations were employed to compare experimental data with theoretical predictions, providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including spontaneous aerobic oxidation. For example, ethyl 2-phenyl-2-(thiazol-2-yl)acetate was found to spontaneously oxidize to ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. This reaction highlights an important degradation pathway that could be relevant for the stability and shelf-life of thiazolidine-based pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are crucial for their potential applications. The thermal stability of these compounds can be assessed using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, the thermal stability of a related compound was evaluated, and it was found to be stable above 249.8 °C. Quantum chemical parameters obtained under DFT calculations can support experimental results and provide a deeper understanding of the molecule's stability and reactivity .

科学研究应用

吡咯并[2,1-b]噻唑-3-酮衍生物的合成

乙基[4-氧代-3-(2-氧代-2-芳基乙基)噻唑烷-2-亚甲基]乙酸酯已用于合成 5-芳基亚甲基衍生物,从而生成 3-氧代-5-芳酰基-2-芳基亚甲基-2,3-二氢吡咯并[2,1-b]噻唑-7-羧酸乙酯和 -7-腈类。该研究通过 X 射线晶体学分析证实了这些化合物的 (Z)-构型,展示了它们在化学合成和设计中的潜力 (Tverdokhlebov 等人,2005 年)。

药理特性

研究表明,乙基(2Z)-2-[3-(2-苯胺基-2-氧代乙基)-4-氧代-1,3-噻唑烷-2-亚甲基]乙酸酯的衍生物,如依托唑林,具有低毒性、有效的利尿和利钠特性,以及对高血压大鼠的显着降压作用。这突显了它们在治疗高血压和水肿方面的潜力 (Herrmann 等人,1977 年)。

分析方法

该化合物及其主要代谢物奥唑啉酮已成为分析研究的主题,以确定它们在血浆中的浓度。已开发出一种高效液相色谱法,强调了该化合物在药代动力学研究中的重要性 (Hengy 等人,1980 年)。

化学反应和衍生物合成

该化合物参与反应,导致 (Z)-乙基 2-[((Z)-2-(E)-芳基次氮基肼基)-4-氧代-噻唑烷-5-亚甲基]乙酸酯的合成,展示了合成噻唑啉酮加合物的多功能方法。这些反应涉及不同的起始材料和条件,在合成具有潜在生物活性的新型化学实体中具有广泛的应用 (Aly 等人,2014 年)。

肾功能和液体电解质重吸收

已检查依托唑林对肾功能和电解质重吸收的影响,显示了对尿液和钠排泄的显着影响,而不会影响近曲小管和亨利氏袢。这些发现有助于理解噻唑烷衍生物的利尿作用及其在治疗与液体和电解质失衡相关的疾病中的应用 (Greven & Heidenreich,1977 年)。

属性

IUPAC Name |

ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFYSHGFPHMVJC-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

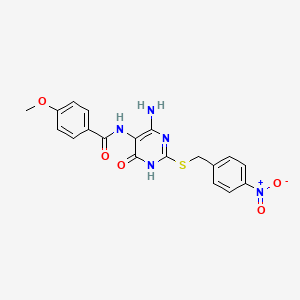

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)

![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)

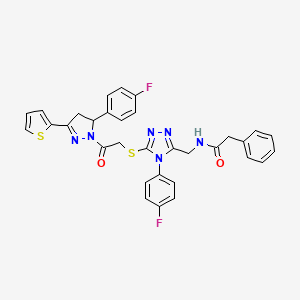

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

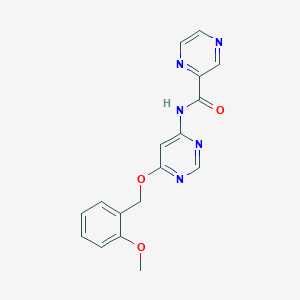

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)